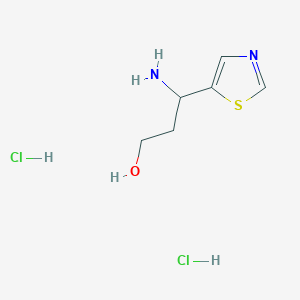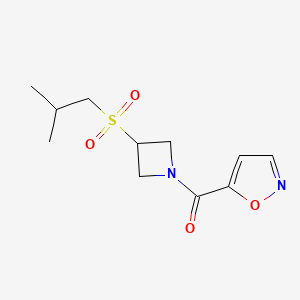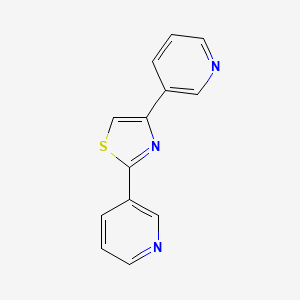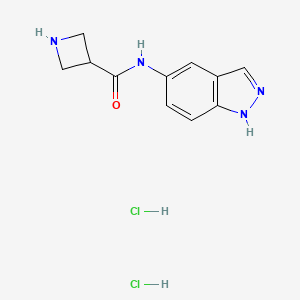
Tert-butyl 3-(methylcarbamoyl)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-(methylcarbamoyl)pyrrolidine-1-carboxylate is a chemical compound with the CAS Number: 1589535-51-2 . It has a molecular weight of 228.29 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H20N2O3/c1-11(2,3)16-10(15)13-6-5-8(7-13)9(14)12-4/h8H,5-7H2,1-4H3,(H,12,14) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The compound should be stored in a refrigerated environment .Mécanisme D'action
The exact mechanism of action of Tert-butyl 3-(methylcarbamoyl)pyrrolidine-1-carboxylate is not fully understood. However, it has been suggested that it may act by modulating the activity of neurotransmitters such as serotonin, dopamine, and GABA. It may also interact with ion channels and receptors in the brain.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, including serotonin and dopamine. It has also been shown to reduce oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of Tert-butyl 3-(methylcarbamoyl)pyrrolidine-1-carboxylate is its potential therapeutic properties. It has been shown to exhibit anticonvulsant, antidepressant, and anxiolytic effects in animal models. Additionally, it has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and neuropathic pain.
One limitation of this compound is its limited availability. It is a synthetic compound that is not readily available commercially. Additionally, its potential toxicity and side effects have not been fully evaluated.
Orientations Futures
There are several future directions for the study of Tert-butyl 3-(methylcarbamoyl)pyrrolidine-1-carboxylate. One direction is the investigation of its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is the evaluation of its safety and toxicity in animal models. Additionally, the development of more efficient synthesis methods for this compound may increase its availability for research purposes.
Méthodes De Synthèse
The synthesis of Tert-butyl 3-(methylcarbamoyl)pyrrolidine-1-carboxylate involves the reaction of tert-butyl 3-aminopyrrolidine-1-carboxylate with methyl isocyanate. The reaction is typically carried out under anhydrous conditions and in the presence of a catalyst such as triethylamine. The final product is obtained through purification using column chromatography.
Applications De Recherche Scientifique
Tert-butyl 3-(methylcarbamoyl)pyrrolidine-1-carboxylate has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anticonvulsant, antidepressant, and anxiolytic effects in animal models. Additionally, it has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and neuropathic pain.
Safety and Hazards
The compound is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . It’s recommended to avoid breathing in its mist, gas, or vapors and to avoid contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be used when handling this compound .
Propriétés
IUPAC Name |
tert-butyl 3-(methylcarbamoyl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-6-5-8(7-13)9(14)12-4/h8H,5-7H2,1-4H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQTNCRVRGKVXQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-4-bromobenzenesulfonamide](/img/structure/B2901726.png)

![ethyl 4-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2901729.png)
![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisonicotinamide](/img/structure/B2901730.png)





![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-chloro-3-sulfamoylbenzoate](/img/structure/B2901744.png)


![N-[(4-chlorophenyl)methyl]-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2901747.png)
![1,3,6-trimethyl-5-((3-(trifluoromethyl)benzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2901749.png)